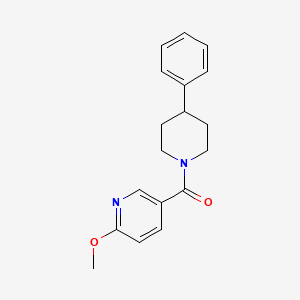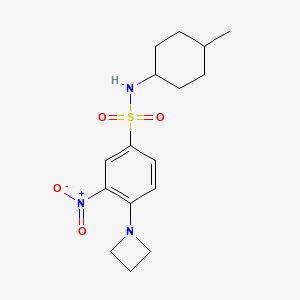
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MPPM belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood, cognition, and behavior. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been found to have analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is its high purity and stability, which makes it easy to handle and store. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is also relatively easy to synthesize, which makes it an attractive compound for laboratory experiments. However, one of the limitations of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to predict its pharmacological effects.
Orientations Futures
There are several future directions for the study of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. One area of research is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Another area of research is the development of new analogs of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone with improved pharmacological properties. Additionally, the mechanism of action of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone needs to be further elucidated in order to fully understand its pharmacological effects.
Méthodes De Synthèse
The synthesis of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves the reaction of 4-phenylpiperidine with 6-methoxypyridin-3-ylcarbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit promising pharmacological properties such as analgesic, anti-inflammatory, and anti-tumor activities. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-7-16(13-19-17)18(21)20-11-9-15(10-12-20)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHMYBQTLRJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)


![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)



